

The Disruption of TCF/β-catenin-mediated Transcription by ICG-001: A Technical Guide

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Compound of Interest		
Compound Name:	ICG-001	
Cat. No.:	B3029957	Get Quote

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Introduction

The Wnt/ β -catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers and other diseases. A key event in this pathway is the nuclear interaction of β -catenin with the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. This complex recruits transcriptional coactivators to initiate the expression of target genes that drive cell proliferation, survival, and stemness. **ICG-001** is a novel small molecule inhibitor that specifically targets this pathway, offering a promising therapeutic strategy. This guide provides an in-depth analysis of **ICG-001**'s mechanism of action, its effects on gene transcription, and detailed experimental protocols for its study.

Core Mechanism of Action: A Coactivator Switch

The transcriptional output of the β -catenin/TCF complex is critically dependent on the recruitment of one of two highly homologous coactivators: CREB-binding protein (CBP) or p300. The differential use of these coactivators dictates distinct cellular fates. The association of β -catenin with CBP generally promotes the transcription of genes involved in cell proliferation and the maintenance of an undifferentiated state.[1] Conversely, the interaction of β -catenin with p300 tends to activate genes that initiate cellular differentiation.[1]

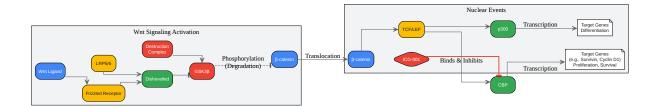




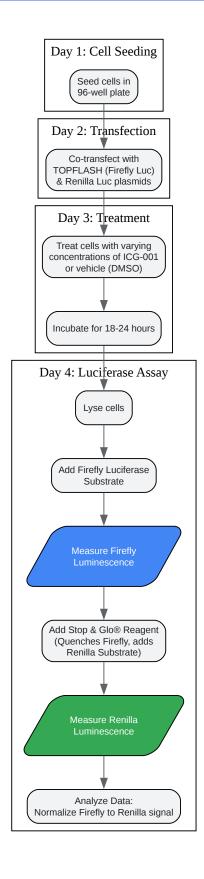


ICG-001 functions by selectively disrupting the interaction between β -catenin and CBP.[2] It achieves this by binding specifically to the N-terminal region of CBP (amino acids 1-110), a domain not conserved in p300.[1][2] This specific antagonism does not affect the interaction between β-catenin and p300.[2] The consequence is a shift in the balance of coactivator usage, leading to a decrease in CBP-mediated transcription and a potential increase in p300-mediated transcription. This "coactivator switch" is the fundamental mechanism by which **ICG-001** modulates TCF/β-catenin signaling, leading to the suppression of pro-survival and proliferative gene expression and the promotion of differentiation.[1]

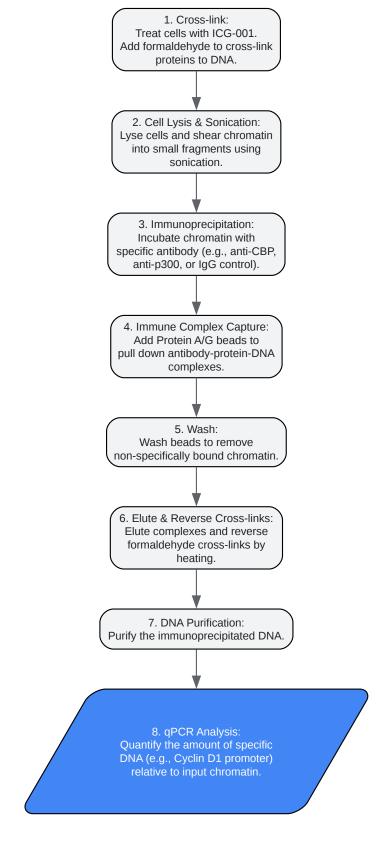












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